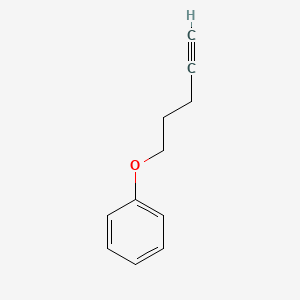

(Pent-4-yn-1-yloxy)benzene

Description

Contextualization of the Compound in Organic Synthesis and Chemical Research

(Pent-4-yn-1-yloxy)benzene is a bifunctional organic molecule that has emerged as a valuable building block in contemporary chemical research. Its structure, featuring a phenoxy group connected to a five-carbon chain with a terminal alkyne, makes it a versatile substrate for a variety of organic transformations. Researchers utilize this compound and its derivatives as key intermediates in the synthesis of more complex molecular architectures. For instance, it serves as a precursor in the creation of substituted triazoles and urazoles, which are heterocyclic compounds of significant interest in medicinal chemistry and materials science. scielo.brmdpi.com The compound's utility is demonstrated in its incorporation into larger molecules designed for specific biological or material applications, such as potential treatments for leishmaniasis and Alzheimer's disease. researchgate.netnih.gov

Significance of Terminal Alkyne and Aromatic Ether Functionalities in Chemical Building Blocks

The chemical reactivity and utility of this compound are largely dictated by its two primary functional groups: the terminal alkyne and the aromatic ether.

Terminal Alkyne: Terminal alkynes, characterized by a C≡C-H unit, are a cornerstone of modern organic synthesis. masterorganicchemistry.com Their notable acidity (pKa ≈ 25) allows for easy deprotonation to form acetylide anions. wikipedia.org These anions are potent nucleophiles used in a wide array of carbon-carbon bond-forming reactions, including alkylations and additions to carbonyls. wikipedia.org Furthermore, the terminal alkyne is a key participant in powerful coupling and cycloaddition reactions. It is indispensable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," which allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. scielo.brresearchgate.net It also engages in transition-metal-catalyzed reactions like the Sonogashira coupling. wikipedia.org This reactivity makes the terminal alkyne an ideal handle for molecular assembly and functionalization. acs.org

Aromatic Ether: The aromatic ether group (phenoxy group) imparts stability and specific electronic properties to the molecule. Ethers are generally unreactive, allowing them to be carried through multi-step syntheses without the need for protection. masterorganicchemistry.com The oxygen atom can influence the reactivity of the aromatic ring, and the entire phenoxy moiety provides a rigid, hydrophobic segment that can be crucial for molecular recognition and binding in biological systems or for organizing molecules in materials applications. The synthesis of aryloxy-linked compounds is a significant area of research for developing new bioactive agents. researchgate.net

The combination of these two functionalities in a single molecule provides chemists with a powerful tool for creating diverse and complex structures with tailored properties.

Overview of Key Research Areas Explored for this compound

Academic investigations into this compound and its derivatives are concentrated in several key areas, primarily leveraging the reactivity of the terminal alkyne.

Medicinal Chemistry: A significant body of research uses this compound as a scaffold to synthesize novel therapeutic agents.

Antileishmanial Agents: Derivatives of this compound have been synthesized and evaluated for their activity against Leishmania braziliensis. scielo.brresearchgate.net Specifically, 1-allyl-3-methoxy-2-(pent-4-yn-1-yloxy)benzene was used as an intermediate to create 1,2,3-triazole-containing eugenol (B1671780) analogs, which were then tested for their leishmanicidal effects. scielo.brscielo.br

Alzheimer's Disease Research: The compound has been incorporated into molecules designed as multipotent ligands for treating Alzheimer's disease. nih.gov For example, 2-(4-(Pent-4-yn-1-yloxy)-3-(piperidin-1-ylmethyl)phenyl)-4H-chromen-4-one was synthesized and showed potent inhibitory activity against acetylcholinesterase (AChE) and moderate inhibition of self-induced Aβ aggregation. nih.gov

Cysteine Sulfenic Acid Targeting: Researchers have designed and synthesized sulfur-containing derivatives, such as (nitromethyl)(3-(pent-4-yn-1-yloxy)phenyl)sulfane, to act as nucleophiles that target cysteine sulfenic acid, a post-translational modification implicated in redox signaling and disease. rsc.org

Materials Science: The terminal alkyne's ability to form strong bonds with surfaces has been explored. Research has focused on synthesizing derivatives like 1-[2,6-Dimethyl-4-(pent-4-yn-1-yloxy)phenyl]-4-phenyl-1,2,4-triazolidine-3,5-dione to study the formation of self-assembled monolayers (SAMs) on gold surfaces. mdpi.comresearchgate.net

Synthetic Methodology: The compound serves as a model substrate in the development of new synthetic reactions. For instance, derivatives like 1-iodo-4-(pent-4-yn-1-yloxy)benzene have been used in studies on catalytic anti-Markovnikov hydroallylation of alkynes. lookchem.com

Scope and Objectives of Academic Investigations into this compound

The primary goal of research involving this compound is to exploit its unique combination of functional groups to construct novel molecules with specific functions.

The objectives of these academic investigations include:

Synthesis of Bioactive Compounds: The main objective is often the design and synthesis of new molecules with potential therapeutic value. By using this compound as a starting point, researchers aim to create libraries of derivatives, such as triazoles, and screen them for biological activity against targets like parasites or enzymes implicated in neurodegenerative diseases. researchgate.netnih.gov

Development of Molecular Probes and Materials: A key aim is to create molecules capable of interacting with biological systems or surfaces in a controlled manner. This includes the synthesis of compounds for targeting specific amino acid modifications or for forming ordered molecular layers on metallic substrates. mdpi.comrsc.org

Exploration of Reaction Mechanisms and Scope: Investigations seek to understand and expand the utility of chemical transformations. This involves using derivatives of this compound to study the mechanisms, regioselectivity, and substrate scope of reactions like cycloadditions and catalytic hydroallylations. mdpi.comlookchem.comresearchgate.net

Detailed Research Findings

Synthesis and Characterization Data

The synthesis of various derivatives of this compound highlights its role as a versatile intermediate. The following tables provide examples of synthetic procedures and the characterization data reported in the literature.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-allyl-6-methoxyphenol | 1. NaOH (aq), Tetrabutylammonium (B224687) bromide 2. pent-4-yn-1-ylmethanesulfonate | Toluene | Room temperature, 24 h | 1-allyl-3-methoxy-2-(pent-4-yn-1-yloxy)benzene | 53% scielo.brresearchgate.net |

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2,6-Dimethyl-4-(pent-4-yn-1-yloxy)phenyl ether | N-phenyl-1,2,4-triazoline-3,5-dione (PhTAD) | CH₂Cl₂ | Room temperature, 48 h | 1-[2,6-Dimethyl-4-(pent-4-yn-1-yloxy)phenyl]-4-phenyl-1,2,4-triazolidine-3,5-dione | 74% |

| Compound | ¹³C NMR (ppm) | IR (cm⁻¹) | Reference |

|---|---|---|---|

| 1-[2,6-Dimethyl-4-(pent-4-yn-1-yloxy)phenyl]-4-phenyl-1,2,4-triazolidine-3,5-dione | Alkynyl carbons at 83.4 and 69.2 | 3248 (alkynyl C-H), 1766 & 1689 (carbonyls), 1140 (C-O) | mdpi.com |

| (Nitromethyl)(3-(pent-4-yn-1-yloxy)phenyl)sulfane | Alkynyl carbons at 83.4 and 69.3 | Not specified | rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

pent-4-ynoxybenzene |

InChI |

InChI=1S/C11H12O/c1-2-3-7-10-12-11-8-5-4-6-9-11/h1,4-6,8-9H,3,7,10H2 |

InChI Key |

FOWOIIGBPHUFIX-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Pent 4 Yn 1 Yloxy Benzene and Its Precursors

Etherification Strategies for the Formation of the Aryloxy Linkage

The formation of the C-O bond between the phenyl group and the pentynyl sidechain is a critical step in the synthesis of (Pent-4-yn-1-yloxy)benzene. Several classical and modern etherification methods can be employed for this transformation.

Williamson Ether Synthesis Approaches Utilizing Phenol (B47542) Derivatives

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group. youtube.com In the context of synthesizing this compound, this approach involves the deprotonation of a phenol derivative to form a phenoxide ion, which then acts as a nucleophile. youtube.comwikipedia.org

The phenoxide is typically generated by treating phenol with a strong base, such as sodium hydride (NaH), or a milder base like potassium carbonate (K2CO3). youtube.comchemspider.com This nucleophilic phenoxide is then reacted with a pent-4-yn-1-yl derivative containing a suitable leaving group, such as a halide (e.g., 1-bromo-pent-4-yne) or a sulfonate ester (e.g., pent-4-yn-1-yl tosylate). Primary alkyl halides are preferred to minimize competing E2 elimination reactions. wikipedia.org The general reaction is outlined below:

Reaction Scheme:

Step 1 (Phenoxide Formation): C₆H₅OH + Base → C₆H₅O⁻Na⁺ (or K⁺) + H-Base⁺

Step 2 (Nucleophilic Substitution): C₆H₅O⁻ + X-(CH₂)₃-C≡CH → C₆H₅-O-(CH₂)₃-C≡CH + X⁻ (where X = Br, I, OTs)

Factors such as the choice of solvent (e.g., acetone, DMF), base, and temperature can influence the reaction's efficiency. francis-press.com

| Component Type | Example Compound | Role in Reaction |

|---|---|---|

| Phenol Derivative | Phenol | Aryl source, precursor to the nucleophile |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates phenol to form the phenoxide |

| Alkylating Agent | Pent-4-yn-1-yl bromide, Pent-4-yn-1-yl tosylate | Electrophile, provides the alkyne-containing side chain |

| Solvent | Acetone, Dimethylformamide (DMF) | Reaction medium |

Mitsunobu Reaction Protocols in the Synthesis of this compound

The Mitsunobu reaction provides an alternative pathway for forming the C-O ether linkage, particularly useful for converting alcohols into ethers under mild conditions. organic-chemistry.orgnih.gov This reaction involves the coupling of a primary or secondary alcohol with a suitable acidic pronucleophile, which in this case is phenol (pKa ≈ 10). organic-chemistry.orgorganic-synthesis.com The reaction is mediated by a combination of a reducing agent, typically triphenylphosphine (B44618) (PPh₃), and an oxidizing agent, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In this protocol, Pent-4-yn-1-ol would be the alcohol component. The reaction mechanism involves the activation of the alcohol's hydroxyl group by a phosphonium (B103445) intermediate, making it a good leaving group. organic-chemistry.orgtcichemicals.com The phenoxide, formed in situ, then displaces the activated hydroxyl group. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, though this is not relevant for the synthesis of this compound from the achiral Pent-4-yn-1-ol. organic-chemistry.orgnih.gov

A general procedure involves dissolving the alcohol (Pent-4-yn-1-ol), phenol, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the dropwise addition of DEAD or DIAD at a reduced temperature. organic-synthesis.comorgsyn.org One challenge of this reaction on a larger scale can be the removal of by-products, namely triphenylphosphine oxide and the reduced hydrazinedicarboxylate. tcichemicals.com

| Reagent | Example | Function |

|---|---|---|

| Alcohol | Pent-4-yn-1-ol | Provides the pentynyl moiety |

| Pronucleophile | Phenol | Provides the phenoxy moiety |

| Phosphine | Triphenylphosphine (PPh₃) | Reducing agent, activates the alcohol |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Oxidizing agent, proton acceptor |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

Catalyst-Mediated Arylation Reactions for C-O Bond Formation

Modern cross-coupling reactions offer powerful alternatives for forming C-O bonds. The Ullmann condensation, traditionally a copper-catalyzed reaction between an aryl halide and an alcohol, can be used to form aryl ethers. wikipedia.org More contemporary methods, such as the Buchwald-Hartwig amination, have been extended to etherification, using palladium or copper catalysts to couple aryl halides or triflates with alcohols.

For the synthesis of this compound, this approach would involve coupling an aryl halide, such as bromobenzene (B47551) or iodobenzene, with Pent-4-yn-1-ol. The reaction requires a catalyst system, typically consisting of a palladium or copper precursor and a suitable ligand, along with a base. This method is highly versatile but may be less commonly employed for a relatively simple ether like this compound compared to the more classical Williamson or Mitsunobu reactions.

Approaches to the Pent-4-yn-1-ol Moiety Synthesis

Linear Synthesis of Pent-4-yn-1-ol

A practical and high-yield synthesis of Pent-4-yn-1-ol has been reported starting from tetrahydrofurfuryl chloride. researchgate.netorgsyn.org In this procedure, tetrahydrofurfuryl chloride is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) in liquid ammonia. researchgate.netorgsyn.org This reaction proceeds via a ring-opening fragmentation mechanism to afford the desired γ-acetylenic alcohol. Yields for this method are reported to be in the range of 75-85%. orgsyn.org

Alternative linear syntheses have also been described, including:

Bromination and Dehydrobromination: Starting from the more readily available 4-penten-1-ol, a two-step sequence of bromination to form the dibromide, followed by double dehydrobromination with a strong base, can yield Pent-4-yn-1-ol. orgsyn.org

Reduction of an Ester: The reduction of ethyl 4-pentynoate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) also provides the target alcohol. orgsyn.org

| Starting Material | Key Reagents | Typical Yield | Reference |

|---|---|---|---|

| Tetrahydrofurfuryl chloride | n-BuLi or NaNH₂ | 75-85% | researchgate.netorgsyn.org |

| 4-Penten-1-ol | 1. Br₂; 2. Strong Base (e.g., NaNH₂) | Variable | orgsyn.org |

| Ethyl 4-pentynoate | LiAlH₄ | Good | orgsyn.org |

Strategies for Introducing the Terminal Alkyne Functionality

The terminal alkyne is a versatile functional group, and its introduction is a key aspect of synthesizing the Pent-4-yn-1-ol precursor. nih.gov The methods described in the linear synthesis section represent complete pathways that inherently install this functionality. However, a broader strategic view involves either building the molecule with the alkyne present from the start or introducing it at a later stage.

Strategies for introducing the terminal alkyne include:

Alkynide Addition to Epoxides: A common method for creating primary alcohols with a terminal alkyne involves the nucleophilic opening of an epoxide with an acetylide anion. For Pent-4-yn-1-ol, this would involve the reaction of lithium acetylide with 3-bromo-1-propanol (B121458) or a protected version thereof, which is a less direct route than starting from tetrahydrofurfuryl chloride.

Homologation of Aldehydes: Aldehydes can be converted into terminal alkynes with one additional carbon atom using methods like the Corey-Fuchs reaction or the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. organic-chemistry.org Starting with a suitable four-carbon aldehyde containing a protected hydroxyl group, these methods could be used to construct the pentynyl skeleton.

Elimination Reactions: As mentioned previously, creating the triple bond from an alkene via halogenation and subsequent di-dehydrohalogenation is a classic method for installing alkyne functionality. orgsyn.org

Dehydrogenation of Alkenes: More recent developments include one-pot processes for the conversion of terminal alkenes directly into terminal alkynes, for example, through a sequence of dehydrogenative hydrosilylation followed by oxidative dehydrogenation. nih.gov This could potentially be applied to 4-penten-1-ol.

These varied strategies provide a robust toolbox for the synthesis of the crucial Pent-4-yn-1-ol intermediate, which is central to the ultimate preparation of this compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. epa.gov The synthesis of this compound, commonly achieved through the Williamson ether synthesis, can be significantly improved by applying the twelve principles of green chemistry. yale.educonsensus.app

Waste Prevention and Atom Economy : The Williamson synthesis can have a moderate atom economy, as a stoichiometric amount of a salt is generated as a byproduct. wikipedia.orgacs.org Optimizing reaction conditions to achieve near-quantitative yields minimizes waste. wikipedia.org

Less Hazardous Chemical Syntheses : Traditional syntheses may use hazardous reagents like sodium hydride (NaH), which is highly flammable. masterorganicchemistry.com Greener alternatives include using less hazardous bases like potassium carbonate. wikipedia.org

Safer Solvents and Auxiliaries : Solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) are commonly used but have associated health risks. wikipedia.orgacsgcipr.org Green chemistry encourages the use of safer solvents such as cyclopentyl methyl ether (CPME), dimethyl carbonate (DMC), or even water. msu.eduresearchgate.net Surfactants can be used in aqueous media to create micelles, which act as microreactors, facilitating the reaction between immiscible reactants. researchgate.net

Design for Energy Efficiency : Reactions should ideally be conducted at ambient temperature and pressure to reduce energy consumption. yale.edu The use of catalysts can often lower the required reaction temperature. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating. chegg.com

Use of Catalysts : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org In the synthesis of this compound, phase-transfer catalysis (PTC) is a powerful green technique. acsgcipr.org Catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) facilitate the transfer of the alkoxide or phenoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide. wikipedia.orgvdoc.pub This enhances reaction rates, allows for the use of milder reaction conditions, and can enable the use of greener two-phase solvent systems (e.g., toluene/water), which simplifies product separation. acsgcipr.orgcrdeepjournal.org

Reduce Derivatives : This principle advocates for minimizing or avoiding the use of protecting groups. acs.orgconsensus.app Each protection and deprotection step adds to the total number of reaction steps, consumes additional reagents, and generates more waste. A greener synthesis of this compound would ideally be designed to avoid the need for protecting groups on the alkyne or hydroxyl functionalities. acs.org

By incorporating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Chemical Reactivity and Organic Transformations of Pent 4 Yn 1 Yloxy Benzene

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) Reactions

The phenoxy group in (Pent-4-yn-1-yloxy)benzene influences the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions. The alkoxy group (-OR) is a powerful activating group and an ortho, para-director. This is due to the lone pairs of electrons on the oxygen atom, which can be donated into the benzene (B151609) ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack of an electrophile. This resonance stabilization is most effective when the electrophile adds to the ortho or para positions. Consequently, EAS reactions on this compound are expected to be faster than on unsubstituted benzene and to yield predominantly ortho and para substituted products.

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(Pent-4-yn-1-yloxy)-2-nitrobenzene and 1-(Pent-4-yn-1-yloxy)-4-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-Bromo-2-(pent-4-yn-1-yloxy)benzene and 1-Bromo-4-(pent-4-yn-1-yloxy)benzene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-(Pent-4-yn-1-yloxy)benzenesulfonic acid and 4-(Pent-4-yn-1-yloxy)benzenesulfonic acid |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | 1-Methyl-2-(pent-4-yn-1-yloxy)benzene and 1-Methyl-4-(pent-4-yn-1-yloxy)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(2-(Pent-4-yn-1-yloxy)phenyl)ethanone and 1-(4-(Pent-4-yn-1-yloxy)phenyl)ethanone |

Directed Ortho Metalation (DOM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.net In this process, a directing metalation group (DMG) guides a strong organolithium base to deprotonate the C-H bond at the position ortho to the DMG. researchgate.net The ether oxygen atom in this compound can serve as an effective DMG.

The mechanism involves the coordination of the Lewis acidic lithium atom of an alkyllithium base (e.g., n-butyllithium) to the Lewis basic ether oxygen. This coordination brings the base into proximity with the ortho protons of the benzene ring, facilitating their abstraction over other protons (e.g., benzylic or other aromatic protons). rsc.org This generates a transient aryllithium intermediate that is stabilized by the continued coordination with the oxygen atom. researchgate.net This intermediate can then be trapped by a wide variety of electrophiles to install a functional group exclusively at the ortho position.

Table 1: Potential Ortho-Functionalization of this compound via DoM

| Step 1: Base | Step 2: Electrophile (E+) | Product |

| n-BuLi / THF, -78 °C | Me3SiCl | 2-(Trimethylsilyl)-(pent-4-yn-1-yloxy)benzene |

| s-BuLi / TMEDA, -78 °C | DMF | 2-((Pent-4-yn-1-yloxy)benzaldehyde |

| t-BuLi / Et2O, -78 °C | I2 | 1-Iodo-2-(pent-4-yn-1-yloxy)benzene |

| n-BuLi / THF, -78 °C | CO2, then H3O+ | 2-((Pent-4-yn-1-yloxy)benzoic acid |

This table presents hypothetical reaction outcomes based on established DoM principles.

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This reaction is generally limited to aryl halides or other substrates bearing a good leaving group and, crucially, requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. nih.govucalgary.ca

The parent molecule, this compound, is not susceptible to SNAr as it lacks both a suitable leaving group and the necessary activation. However, derivatives of this compound can be synthesized to readily undergo SNAr. For instance, nitration followed by halogenation could produce a substrate such as 1-fluoro-2-nitro-4-(pent-4-yn-1-yloxy)benzene. In this derivative, the nitro group (a powerful EWG) activates the fluorine atom (a good leaving group in SNAr) toward displacement by a nucleophile.

The SNAr mechanism proceeds via a two-step addition-elimination process. youtube.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. unacademy.com The negative charge in this complex is delocalized onto the electron-withdrawing group(s). unacademy.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

Table 2: Hypothetical SNAr Reactions on an Activated Derivative

| Substrate | Nucleophile (Nu-) | Product |

| 1-Fluoro-4-nitro-2-(pent-4-yn-1-yloxy)benzene | MeO- | 1-Methoxy-4-nitro-2-(pent-4-yn-1-yloxy)benzene |

| 1-Fluoro-4-nitro-2-(pent-4-yn-1-yloxy)benzene | NH3 | 4-Nitro-2-(pent-4-yn-1-yloxy)aniline |

| 1-Fluoro-4-nitro-2-(pent-4-yn-1-yloxy)benzene | CN- | 4-Nitro-2-(pent-4-yn-1-yloxy)benzonitrile |

This table illustrates potential SNAr reactions based on the general reactivity of activated aryl halides.

Side-Chain Functionalization Adjacent to the Aromatic Ring

Functionalization of the side-chain adjacent to the aromatic ring in this compound refers to reactions occurring at the C1 position of the pentynyl chain (-O-CH2-). This position is not a traditional benzylic position, which consists of a carbon atom directly attached to an aromatic ring. researchgate.net The reactivity at this position is instead governed by its nature as a methylene (B1212753) group alpha to an ether oxygen.

This position is susceptible to radical halogenation, for instance using N-bromosuccinimide (NBS) in the presence of a radical initiator. The stability of the resulting radical intermediate is influenced by the adjacent oxygen atom. While not as stable as a true benzylic radical, which is resonance-stabilized by the aromatic ring, the radical at the C1 position can be stabilized to some extent by the adjacent heteroatom. libretexts.org Once halogenated, this position becomes a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Ether Linkage Stability and Cleavage Reactions

The ether linkage in this compound is generally stable under neutral and basic conditions, making it a robust tether in many synthetic operations. However, it is susceptible to cleavage under strongly acidic conditions, particularly with hydrogen halides like HBr and HI, or with strong Lewis acids such as boron tribromide (BBr3). libretexts.orgchemistrysteps.com

The cleavage of aryl alkyl ethers with HBr or HI proceeds via a nucleophilic substitution mechanism. ucalgary.ca The first step is the protonation of the ether oxygen by the strong acid, which converts the phenoxy group into a neutral phenol (B47542) molecule—a good leaving group. ucalgary.ca The halide anion (Br- or I-), a good nucleophile, then attacks the less sterically hindered carbon of the C-O bond. In the case of this compound, the attack occurs at the C1 carbon of the pentynyl chain (an sp3-hybridized carbon) rather than the aromatic carbon (an sp2-hybridized carbon), as nucleophilic attack on an aromatic ring is disfavored. libretexts.org This results in the formation of phenol and the corresponding 1-halo-pent-4-yne.

Boron tribromide is another highly effective reagent for the cleavage of aryl ethers. nih.gov The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by an intramolecular or intermolecular nucleophilic attack by a bromide ion on the alkyl carbon, displacing the phenoxy group. nih.gov Subsequent aqueous workup liberates the phenol.

Table 3: Cleavage Reactions of this compound

| Reagent(s) | Mechanism Type | Products |

| Excess HBr, heat | SN2 | Phenol + 1-Bromopent-4-yne |

| Excess HI, heat | SN2 | Phenol + 1-Iodopent-4-yne |

| 1. BBr3, CH2Cl22. H2O | Lewis Acid-Assisted | Phenol + Pent-4-yn-1-ol (after workup) |

Cascade and Multicomponent Reactions Incorporating this compound

The bifunctional nature of this compound makes it an attractive substrate for cascade and multicomponent reactions, which allow for the construction of complex molecular architectures in a single operation, enhancing synthetic efficiency. 20.210.105

The terminal alkyne is a particularly versatile functional group for such transformations. It can participate in a variety of multicomponent reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles, or Sonogashira couplings which can be integrated into further reaction sequences. unacademy.com For example, a three-component reaction could involve this compound, an organic azide (B81097), and another component to build a complex heterocyclic system attached to the phenoxy scaffold.

Cascade reactions, which involve two or more sequential transformations where the product of the first step is a substrate for the next, can also be designed around this molecule. A hypothetical cascade could be initiated by a reaction on the aromatic ring (e.g., ortho-metalation followed by coupling to a trigger group) that then facilitates an intramolecular reaction with the tethered alkyne, leading to the formation of a new heterocyclic ring system fused or spiro-linked to the original structure. The flexibility of the five-carbon ether tether can be strategically employed to control the regiochemical outcome of such cyclizations.

Chemo- and Regioselective Transformations of Dual Functionalities in this compound

The presence of two distinct reactive sites—the aromatic ring and the terminal alkyne—in this compound necessitates careful control of reaction conditions to achieve chemoselectivity (selectivity for one functional group over the other).

The terminal alkyne can be selectively functionalized under conditions that leave the aryl ether moiety untouched. For example, Sonogashira coupling, catalyzed by palladium and copper complexes, allows for the C-C bond formation between the terminal alkyne and aryl or vinyl halides under mild basic conditions. unacademy.com Similarly, the alkyne can undergo hydrosilylation, hydroboration, or cycloaddition reactions with high selectivity.

Conversely, the aromatic ring can be targeted while preserving the alkyne. Electrophilic aromatic substitution reactions, such as nitration (using HNO3/H2SO4) or Friedel-Crafts acylation, will primarily occur on the benzene ring. The (Pent-4-yn-1-yloxy) group is an activating, ortho, para-directing group, meaning that incoming electrophiles will be directed to the positions adjacent and opposite to the ether linkage. Regioselectivity between the ortho and para positions can often be controlled by reaction temperature and the steric bulk of the electrophile.

Table 4: Examples of Chemo- and Regioselective Reactions

| Reagent(s) | Targeted Group | Reaction Type | Major Product(s) |

| Pd(PPh3)4, CuI, Et3N, Ph-I | Alkyne | Sonogashira Coupling | (5-Phenylpent-4-yn-1-yloxy)benzene |

| HNO3, H2SO4 | Aromatic Ring | Electrophilic Nitration | 1-(Pent-4-yn-1-yloxy)-4-nitrobenzene and 1-(Pent-4-yn-1-yloxy)-2-nitrobenzene |

| Br2, FeBr3 | Aromatic Ring | Electrophilic Bromination | 1-Bromo-4-(pent-4-yn-1-yloxy)benzene and 1-Bromo-2-(pent-4-yn-1-yloxy)benzene |

| 1. 9-BBN2. H2O2, NaOH | Alkyne | Hydroboration-Oxidation | 5-Phenoxypentan-1-al |

Applications of Pent 4 Yn 1 Yloxy Benzene in Advanced Materials Science

Polymer and Macromolecular Synthesis

The terminal alkyne of (Pent-4-yn-1-yloxy)benzene provides a reactive site for polymerization and macromolecular construction, enabling the synthesis of materials with well-defined structures and tailored properties.

This compound and its derivatives are instrumental as monomers or functionalizing agents in click polymerization, a method prized for its high yield, mild reaction conditions, and tolerance of various functional groups. ugent.be The compound's primary role is to introduce a terminal alkyne group into a larger molecular structure, which can then be polymerized with molecules containing two or more azide (B81097) groups.

A significant application is in the synthesis of functional phthalocyanines. For instance, 4-pent-4-ynyloxy-phthalonitrile, a direct derivative, is used as a precursor. mdpi.com This precursor undergoes cyclotetramerization to form a phthalocyanine (B1677752) core bearing four terminal alkyne groups. This tetra-alkynyl-substituted phthalocyanine can then react with bifunctional, azide-terminated polymers like azido-terminated polystyrene (PS-N₃). mdpi.com The result is a highly ordered polymer where the phthalocyanine macrocycles are precisely clicked into the polymer backbone, creating materials with unique photophysical and electronic properties for potential use in organic electronics.

Table 1: Components in a "Click" Polymerization Reaction

| Role | Example Compound | Functional Group |

|---|---|---|

| Alkyne-bearing Monomer | 2,9(10),16(17),23(24)-tetrakis(pent-4-ynoxy) phthalocyanine | Terminal Alkyne (-C≡CH) |

| Azide-bearing Polymer | Azido-terminated Polystyrene (PS-N₃) | Azide (-N₃) |

The terminal alkyne group on this compound makes it a potential component for creating cross-linked polymeric networks. Cross-linking is crucial for enhancing the mechanical strength, thermal stability, and solvent resistance of polymers. In this context, a difunctional or multifunctional molecule derived from this compound can act as a bridge between polymer chains.

The principle relies on the reaction of the alkyne with azide groups appended to the side of polymer backbones. If a molecule containing at least two terminal alkyne groups (e.g., 1,4-bisthis compound) is introduced to a polymer system containing multiple azide functionalities, it can "click" with azide groups on different chains. This process forms stable triazole linkages that act as covalent cross-links, transforming the individual polymer chains into a single, three-dimensional network. This strategy is a cornerstone of thiol-yne and azide-alkyne click polymerization for generating robust polymer networks. d-nb.info

The high efficiency and selectivity of click chemistry make this compound an excellent precursor for synthesizing complex, non-linear polymer architectures such as star polymers and dendrimers. nih.govnih.gov These structures are of great interest for applications in drug delivery, catalysis, and nanotechnology.

In the synthesis of star polymers, a central core molecule is functionalized with multiple alkyne groups derived from this compound. This multi-alkyne core can then be reacted with azide-terminated polymer "arms" in a click reaction. Research has demonstrated the synthesis of four-arm star polymers by reacting a phthalocyanine core, functionalized with four pent-4-ynoxy groups, with azide-terminated polystyrene or poly(tert-butyl acrylate). mdpi.com This "core-first" approach allows for the creation of well-defined star polymers where the number of arms is precisely controlled by the core's functionality. mdpi.com

Similarly, in dendrimer synthesis, the compound can be used in iterative divergent or convergent strategies. mdpi.comchemrxiv.org For example, a core molecule could be functionalized with several this compound units. These terminal alkynes can then react with dendrons (branched molecular wedges) that have an azide group at their focal point and protected reactive groups at their periphery. After the click reaction, the peripheral groups are deprotected to allow the attachment of the next generation of dendrons, leading to the controlled, layer-by-layer growth of a dendrimer.

Table 2: Example of Star Polymer Synthesis via Click Chemistry

| Component | Description |

|---|---|

| Core | Phthalocyanine functionalized with four pent-4-ynoxy groups |

| Arms | Azido-terminated polystyrene (PS-N₃) |

| Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Product | Four-arm star polymer with a phthalocyanine core and polystyrene arms |

High-performance polymers are materials that possess exceptional properties such as high thermal stability, superior mechanical strength, and specific optoelectronic functionalities. solvay.comeneos-materials.comsyensqo.com The incorporation of this compound into polymer structures via click chemistry facilitates the development of such advanced materials.

By enabling the precise integration of functional cores, such as phthalocyanines or other chromophores, into polymer architectures, this building block allows for the creation of materials with tailored high-performance characteristics. mdpi.com The resulting polymers, including the star polymers discussed previously, combine the processability of the polymer arms with the unique electronic and optical properties of the functional core. Such materials are investigated for applications in fields requiring high performance, including organic photovoltaics, sensors, and nonlinear optics, where well-defined molecular architecture is key to function.

Functional Coatings and Surfaces

The ability to create robust and specific covalent bonds under mild conditions makes this compound a valuable tool for modifying and functionalizing surfaces, leading to the development of advanced coatings.

Click chemistry provides a powerful method for immobilizing molecules onto a wide variety of substrates, including metals, silicon, and polymers. kinampark.com this compound can be used in this context to create "clickable" surfaces. The process typically follows one of two pathways:

Alkyne-Functionalized Surface: The substrate is first coated or chemically modified with molecules of this compound or its derivatives. This creates a surface decorated with terminal alkyne groups. This "activated" surface is then ready to react with any molecule carrying an azide group, such as peptides, proteins, or functional polymers, allowing for their covalent immobilization.

Azide-Functionalized Surface: Alternatively, the substrate is first treated to introduce azide functionalities on its surface. Subsequently, this compound or a larger molecule containing this moiety can be "clicked" onto the surface.

This methodology has been explored for creating self-assembled monolayers (SAMs). For example, a urazolyl radical precursor containing a 2,6-dimethyl-4-(pent-4-yn-1-yloxy)phenyl group was synthesized with the explicit purpose of using the alkyne group to adhere the molecule to a gold surface. This approach aims to create ordered molecular layers with specific electronic or chemical properties.

Table 3: General Strategies for Surface Functionalization

| Strategy | Step 1: Surface Preparation | Step 2: Click Reaction |

|---|---|---|

| 1. Alkyne Surface | Covalently attach this compound to the substrate. | Introduce an azide-functionalized molecule (e.g., peptide-N₃) to bind to the surface alkyne. |

| 2. Azide Surface | Covalently attach an azide-containing molecule to the substrate. | Introduce this compound to bind to the surface azide. |

Development of Bioactive or Responsive Surfaces

The terminal alkyne functionality of this compound is a key feature for the creation of bioactive and responsive surfaces. This is primarily achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent attachment of various molecules to a surface functionalized with this compound.

Furthermore, the covalent linkage formed by the click reaction is stable, ensuring the long-term performance of the functionalized surface. In a relevant study, a derivative of this compound was synthesized to form self-assembled monolayers (SAMs) on gold surfaces. While the results for creating a stable, ordered monolayer of this specific urazolyl radical species were ambiguous, the work highlights the potential of the alkyne group to act as an anchor to surfaces. This approach could be extended to create responsive surfaces, where the attached molecules change their conformation or properties in response to external stimuli like pH, temperature, or light.

Nanomaterials and Self-Assembly

The dual functionality of this compound makes it a valuable component in the fabrication and functionalization of nanomaterials and the construction of complex supramolecular structures.

Incorporation into Nanoparticle Functionalization

The terminal alkyne group of this compound offers a robust method for the surface functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). Alkyne derivatives have been shown to form stable covalent bonds with gold surfaces, presenting an advantageous alternative to traditional thiol-based functionalization, which can be susceptible to oxidation.

The functionalization of AuNPs with this compound can be achieved through direct attachment of the alkyne to the gold surface or via CuAAC click chemistry to attach azide-modified molecules to alkyne-functionalized nanoparticles. This versatility allows for the precise engineering of the nanoparticle surface with a wide range of functionalities for applications in chemical sensing, diagnostics, and therapeutics. The phenoxy group can also influence the dispersibility and stability of the functionalized nanoparticles in various solvents.

Table 1: Comparison of Nanoparticle Functionalization Methods

| Feature | Thiol-Based Functionalization | Alkyne-Based Functionalization |

| Bonding | Au-S bond | Au-alkyne bond or triazole linkage |

| Stability | Susceptible to oxidation and displacement | Generally more stable |

| Versatility | Well-established | High versatility with click chemistry |

| Preparation | Can involve multi-step synthesis for thiolated molecules | Often straightforward preparation of alkyne derivatives |

Building Block for Supramolecular Assemblies

The rigid benzene (B151609) ring and the linear alkyne group of this compound make it an interesting candidate as a building block for supramolecular assemblies. Phenylacetylene (B144264) derivatives are known to self-assemble into a variety of ordered structures, such as helical polymers and aggregates, driven by non-covalent interactions like π-π stacking and hydrogen bonding.

The ether linkage in this compound introduces additional flexibility and potential for hydrogen bonding interactions, which can influence the packing and morphology of the resulting supramolecular structures. By modifying the phenyl ring with other functional groups, the self-assembly process can be further controlled to create complex and functional architectures. These supramolecular assemblies have potential applications in areas such as molecular electronics, catalysis, and chiral recognition.

Electronic and Optical Materials Applications

The electronic and optical properties of phenylacetylene derivatives, including those with alkoxy substituents, suggest potential applications for this compound in organic electronics and as a component in fluorescent materials.

The conjugated system of the phenylacetylene core can be extended through polymerization or incorporation into larger conjugated molecules. Alkoxy-substituted phenylene ethynylene oligomers and polymers have been synthesized and investigated for their electronic properties. These materials can exhibit semiconducting behavior, making them relevant for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The solubility and processing characteristics of these materials are often improved by the presence of flexible alkoxy side chains, similar to the pent-4-yn-1-yloxy group.

In the context of fluorophores, the alkyne group of this compound can serve as a reactive handle for attaching it to fluorescent molecules without significantly altering their emissive properties. This is particularly useful in biological imaging and sensing applications where click chemistry is employed to label biomolecules with fluorescent probes. Furthermore, single-benzene-based fluorophores featuring alkoxy donor groups have been shown to exhibit high fluorescence quantum yields. While this compound itself is not a strong fluorophore, its structure provides a scaffold that can be modified to create novel fluorescent materials.

Table 2: Potential Electronic and Optical Applications

| Application Area | Role of this compound | Key Structural Features |

| Organic Semiconductors | Monomer for conjugated polymers or building block for small molecule semiconductors. | Phenylacetylene core for charge transport; alkoxy chain for solubility and processing. |

| Fluorophores | Linker for attaching to fluorescent dyes via click chemistry; scaffold for new fluorophore design. | Terminal alkyne for covalent attachment; phenyl ether as a potential donor group. |

Role of Pent 4 Yn 1 Yloxy Benzene in Catalysis and Ligand Design

Heterogeneous Catalysis Incorporating (Pent-4-yn-1-yloxy)benzene Derivatives

No studies were identified that describe the incorporation of this compound or its derivatives into solid supports for use in heterogeneous catalysis. Research in this area typically focuses on immobilizing well-understood catalytic complexes onto materials like silica, polymers, or metal-organic frameworks, and this compound does not appear to be a utilized scaffold for such applications.

Organocatalysis and Biocatalysis Studies Involving this compound Scaffolds

The literature does not support a role for this compound scaffolds in organocatalysis or biocatalysis. Some research has focused on the synthesis and biological interactions of its derivatives. For instance, a tricarboxylic acid derivative, 2-(pent-4-yn-1-yloxy)benzene-1,3,5-tricarboxylic acid, was designed as a ligand to specifically bind to the precursor of a microRNA, demonstrating a biological application rather than a biocatalytic one. nih.gov Additionally, this compound has been used to synthesize urazole (B1197782) derivatives, which are precursors to stable radicals for creating self-assembled monolayers on gold surfaces, an application in materials science. ub.educsic.esacs.org

Derivatives and Analogs of Pent 4 Yn 1 Yloxy Benzene: Synthesis and Reactivity

Modification of the Alkyne Moiety

The terminal alkyne of (Pent-4-yn-1-yloxy)benzene is a versatile functional group that allows for the extension of the carbon chain and the introduction of various substituents.

Internal Alkynes from Terminal Alkyne Functionalization

A primary method for the conversion of terminal alkynes to internal alkynes is the Sonogashira cross-coupling reaction. nih.govorganic-chemistry.orglibretexts.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.orgwikipedia.org This method is highly effective for forming carbon-carbon bonds under mild conditions. wikipedia.org

The general scheme for the Sonogashira coupling of this compound with an aryl halide is as follows:

Reaction Conditions:

Palladium Catalyst: Typically a Pd(0) complex, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) salt.

Copper(I) Cocatalyst: Often CuI.

Base: An amine base like triethylamine (B128534) or piperidine (B6355638) is commonly used.

Solvent: Anhydrous and anaerobic conditions are often required, though newer methods can be performed in aqueous media. wikipedia.org

The reactivity of the halide in the coupling partner follows the general trend: I > Br > Cl > F. wikipedia.org Aryl iodides are reactive enough to couple at room temperature, while aryl bromides may necessitate heating. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions with Terminal Alkynes

| Alkyne | Aryl Halide | Catalyst System | Product |

| Phenylacetylene (B144264) | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Diphenylacetylene |

| 1-Hexyne | Bromobenzene (B47551) | PdCl₂(PPh₃)₂, CuI, n-BuNH₂ | 1-Phenyl-1-hexyne |

| This compound | 4-Iodotoluene | Pd(PPh₃)₄, CuI, Et₃N | 1-(4-Toluyl)-5-phenoxy-1-pentyne |

Substituted Pentynyl Chains

Substituents can be introduced along the pentynyl chain, primarily by starting with a functionalized pent-4-yn-1-ol derivative before the etherification with phenol (B47542). The synthesis of various substituted pent-4-yn-1-ol analogs has been reported, which can then be used to synthesize the corresponding (substituted-pent-4-yn-1-yloxy)benzene derivatives.

For instance, alkyl or other functional groups can be introduced at positions 2 or 3 of the pentynol chain through multi-step synthetic sequences. These modified alcohols can then be converted to their corresponding phenoxy derivatives.

Functionalization of the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The (pent-4-yn-1-yloxy) group is an ortho, para-directing and activating substituent.

Halogenated Derivatives and their Reactivity

Halogenation of this compound can be achieved through electrophilic aromatic substitution. wikipedia.org For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) is typically required. wikipedia.orgmasterorganicchemistry.com

Reaction Scheme for Bromination:

Due to the activating nature of the ether group, the reaction will yield a mixture of ortho and para substituted products. Iodination can be accomplished using an oxidizing agent like nitric acid in the presence of iodine. wikipedia.org

The resulting ortho-alkynyl aryl halides are valuable synthetic intermediates. nih.gov They can undergo a variety of intramolecular cyclization reactions to form heterocyclic compounds. rsc.org Furthermore, the halogen can be displaced through nucleophilic aromatic substitution or participate in further cross-coupling reactions. nih.gov

Nitro, Amino, and Carbonyl Substituted Analogs

Nitro Derivatives: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro (-NO₂) group, which is a meta-director and deactivating. Given the ortho, para-directing nature of the ether, careful control of reaction conditions is necessary to achieve selective nitration. In some cases, rhodium catalysts have been used for the ortho-alkynylation of nitroarenes. rsc.org

Amino Derivatives: The nitro group can be readily reduced to an amino (-NH₂) group. masterorganicchemistry.com Common reducing agents include metals such as iron, tin, or zinc in the presence of an acid, or through catalytic hydrogenation. masterorganicchemistry.comsemanticscholar.org The resulting amino group is a strongly activating, ortho, para-director.

Carbonyl Derivatives: Carbonyl groups can be introduced via Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This reaction involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.org The reaction with phenol ethers can be complex, as O-acylation on the ether oxygen can compete with C-acylation on the aromatic ring. stackexchange.comucalgary.ca The resulting ketone is a deactivating, meta-directing group. organic-chemistry.org

Table 2: Functionalization of the Aromatic Ring

| Reaction | Reagents | Substituent Introduced | Directing Effect of New Substituent |

| Halogenation | Br₂, FeBr₃ | -Br | Ortho, para (deactivating) |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Meta (deactivating) |

| Acylation | RCOCl, AlCl₃ | -COR | Meta (deactivating) |

| Reduction of Nitro | Fe, HCl or H₂, Pd/C | -NH₂ | Ortho, para (activating) |

Multi-Substituted Aromatic Systems

The synthesis of multi-substituted derivatives of this compound requires careful strategic planning due to the directing effects of the substituents. libretexts.orglibretexts.orgfiveable.me The order of introduction of different functional groups is crucial to obtain the desired isomer. libretexts.org

General Strategies:

Activating vs. Deactivating Groups: It is generally advantageous to introduce an activating group first to facilitate subsequent electrophilic aromatic substitution reactions. fiveable.me

Ortho, Para- vs. Meta-Directors: The interplay between the directing effects of the existing substituents will determine the position of the incoming group.

For example, to synthesize 4-bromo-2-nitro-(pent-4-yn-1-yloxy)benzene, a possible synthetic route would be:

Bromination: Introduce the bromo group first. The (pent-4-yn-1-yloxy) group will direct the bromine to the para position as the major product.

Nitration: The subsequent nitration will be directed by both the ether and the bromo substituents. The strongly activating ether group will dominate, directing the nitro group to the ortho position relative to the ether.

Heterocyclic Ring Incorporations Adjacent to the Ether Linkage

The inherent reactivity of the alkyne and the ortho positions of the phenyl ring in this compound derivatives allows for various cyclization strategies to construct new heterocyclic rings adjacent to the ether linkage. These transformations are valuable for creating complex molecular architectures, such as chromones and furans.

One prominent strategy involves the intramolecular cyclization of ortho-alkynylaryl ketones. For instance, derivatives of this compound can be functionalized to introduce a carbonyl group on the benzene ring. Subsequent radical cyclization of the resulting alkynyl aryl ketones, particularly those containing an ortho-methoxy group, can be initiated to form chromone (B188151) structures. A method utilizing Oxone® as an oxidizing agent to react with diorganyl diselenides generates selanyl (B1231334) radicals, which trigger the cyclization cascade to produce 3-selanylchromones in good to excellent yields. rsc.org This process demonstrates the tolerance of the ether linkage and the terminal alkyne (if protected or reacted subsequently) to radical conditions.

Another powerful approach for forming five-membered heterocyclic rings, such as furans, involves the metal-catalyzed isomerization of alkynyl epoxides. maxapress.com An analog of this compound can be synthesized where the terminal alkyne is replaced with an epoxide ring. Gold-catalyzed cyclization of such substrates proceeds via activation of the alkyne by the gold catalyst, followed by intramolecular nucleophilic attack by the epoxide oxygen. Computational studies on similar systems have elucidated the reaction mechanism and the energy barriers involved in the transformation to the furan (B31954) ring system. maxapress.com These studies indicate that the electronic nature of substituents on the phenyl ring can influence the reaction energetics, although substituents far from the reaction center may have a minimal effect on charge distribution. maxapress.com

The general reaction schemes for these transformations are summarized in the table below.

| Heterocycle | Precursor Type | Reaction Conditions | Key Features |

| Chromone | ortho-Alkynylaryl ketone | Radical initiator (e.g., Oxone®), Diorganyl diselenide, CH3CN, 82 °C | Forms a six-membered oxygen-containing heterocycle fused to the original benzene ring. rsc.org |

| Furan | Alkynyl epoxide | Gold or Platinum catalyst (e.g., AuCl3, PtCl2) | Involves 5-endo-dig cyclization. maxapress.com The reaction mechanism and thermodynamics can be analyzed computationally. |

These synthetic methodologies highlight how the core structure of this compound can be elaborated into more complex, fused heterocyclic systems. The choice of catalyst and reaction conditions allows for selective construction of either five- or six-membered rings adjacent to the phenoxy group.

Design and Synthesis of Multi-Functional this compound Analogs

The this compound scaffold is an excellent starting point for designing molecules with multiple functionalities. The terminal alkyne serves as a handle for bio-orthogonal chemistry (e.g., "click" reactions), while the aromatic ring can be substituted to tune electronic properties or introduce other pharmacophores. This allows for the creation of analogs for applications in materials science and medicinal chemistry.

A direct example of a multi-functional analog is the synthesis of 1-[2,6-Dimethyl-4-(pent-4-yn-1-yloxy)phenyl]-4-phenyl-1,2,4-triazolidine-3,5-dione . mdpi.com This molecule was synthesized through the thermal reaction of N-phenyl-1,2,4-triazoline-3,5-dione (PhTAD) with a 2,6-dimethyl substituted this compound derivative. The resulting compound incorporates the urazole (B1197782) heterocycle, which can generate persistent nitrogen-centered urazolyl radicals, alongside the terminal alkyne group, which can be used for surface attachment or further coupling reactions. mdpi.com

Another strategy for creating multi-functional analogs is through multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.govcaltech.edu The alkyne group of this compound can participate in various MCRs, allowing for the rapid assembly of complex molecules with diverse functional groups. For example, alkyne derivatives can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a key reaction in click chemistry and a common MCR component. rsc.org This approach enables the linking of the this compound moiety to other molecular fragments, such as peptides, polymers, or fluorescent dyes.

The design of dual-action therapeutic agents represents another avenue for multi-functionality. By tethering other biologically active heterocyclic motifs, such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole, to a central benzene ring, researchers have developed compounds with dual cytotoxic activity against different cancer cell lines. mdpi.com Applying this principle, a this compound core could be functionalized with such heterocycles to create novel anticancer agents where the alkyne group could be used for targeted delivery or imaging applications.

| Synthesis Strategy | Description | Resulting Functionality | Example Application |

| Direct Functionalization | Reaction of a this compound derivative with a heterocyclic precursor (e.g., PhTAD). | Combines the alkyne with a redox-active heterocycle (urazole). mdpi.com | Formation of self-assembled monolayers on gold surfaces. mdpi.com |

| Multicomponent Reactions (MCRs) | One-pot reaction involving the alkyne with three or more other components. | Rapid generation of molecular complexity and diversity. nih.govrsc.org | Library synthesis for drug discovery. |

| Click Chemistry (CuAAC) | Copper-catalyzed reaction between the terminal alkyne and an azide (B81097). | Forms a stable triazole linker, connecting the core structure to another molecule. rsc.org | Bioconjugation, materials science. acs.org |

| Molecular Hybridization | Synthesis of analogs incorporating other known pharmacophores (e.g., thiadiazoles). | Creates molecules with potential for dual or synergistic biological activity. mdpi.com | Design of novel anticancer agents. |

Structure-Reactivity Relationship Studies of Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity is crucial for predicting reaction outcomes and designing new synthetic pathways. The reactivity is primarily influenced by the electronic properties of the substituted benzene ring and steric effects imposed by various substituents.

Electronic Effects: Substituents on the aryl ring significantly modulate the electron density of the molecule, which in turn affects the rates of chemical reactions. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density on the ring and at the ether oxygen. This can enhance the nucleophilicity of the system, potentially accelerating reactions that involve electrophilic attack on the ring or coordination to the ether oxygen. Conversely, electron-withdrawing groups (EWGs), such as nitrile (-CN) or nitro (-NO₂), decrease the electron density of the aromatic ring. nih.gov This can make the ortho and para protons more acidic and can influence the regioselectivity of cyclization reactions.

Steric Effects: Steric hindrance plays a critical role in determining the feasibility and selectivity of reactions involving this compound derivatives. Bulky substituents placed at the ortho positions of the benzene ring can hinder the approach of reagents or catalysts, potentially slowing down reaction rates or preventing a reaction altogether. However, steric hindrance can also be exploited to control regioselectivity. For example, in intramolecular cyclization reactions, bulky ortho groups can direct the cyclization to a specific position or favor the formation of one stereoisomer over another. acs.org Kinetic studies on related ether pyrolysis have shown that product selectivity is highly dependent on the stability of transition states, which is influenced by both electronic and steric factors. nih.gov

The interplay between these effects can be systematically studied by preparing a series of derivatives with varying substituents and measuring their reaction rates or product distributions under controlled conditions.

The following table summarizes the predicted effects of different substituents on the reactivity of the this compound core in a hypothetical electrophilic addition to the alkyne, catalyzed by a Lewis acid.

| Substituent on Benzene Ring (para-position) | Electronic Effect | Steric Effect | Predicted Effect on Reactivity |

| -NO₂ | Strong Electron-Withdrawing | Small | Decreases electron density of the system, potentially deactivating the catalyst and slowing the reaction. |

| -H | Neutral | None | Baseline reactivity. |

| -CH₃ | Weak Electron-Donating | Small | Increases electron density, likely accelerating the reaction compared to the unsubstituted analog. |

| -OCH₃ | Strong Electron-Donating | Small | Significantly increases electron density, expected to enhance the reaction rate. nih.gov |

| -C(CH₃)₃ | Weak Electron-Donating | Large | Electronic effect would slightly accelerate the reaction, but the steric bulk could hinder catalyst approach if positioned ortho. |

These structure-reactivity relationships are fundamental principles that guide the rational design of new derivatives of this compound with tailored chemical properties for specific applications.

Theoretical and Computational Studies of Pent 4 Yn 1 Yloxy Benzene

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of (Pent-4-yn-1-yloxy)benzene is fundamentally derived from the aromatic benzene (B151609) core, perturbed by the (pent-4-yn-1-yloxy) substituent. The benzene ring possesses a delocalized π-system consisting of six π molecular orbitals (MOs) formed from the overlap of the six p-orbitals on the sp²-hybridized carbon atoms. libretexts.orgmasterorganicchemistry.com According to molecular orbital theory, these six MOs are split into three bonding orbitals (π₁, π₂, π₃) and three anti-bonding orbitals (π₄, π₅, π₆). libretexts.orgyoutube.com The six π-electrons of benzene fill the three bonding orbitals, resulting in a closed-shell configuration that is responsible for its exceptional thermodynamic stability and aromatic character. libretexts.orglumenlearning.com The lowest energy MO (π₁) has constructive overlap between all adjacent p-orbitals, while the higher energy orbitals feature an increasing number of nodes. masterorganicchemistry.com The π₂ and π₃ orbitals are degenerate (equal in energy), as are the π₄ and π₅* anti-bonding orbitals. libretexts.orgyoutube.com

The introduction of the -(O)-(CH₂)₄-C≡CH substituent significantly modifies this electronic picture. The oxygen atom of the ether linkage acts as a π-donor due to its lone pairs, which can overlap with the π-system of the benzene ring. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) and increases the electron density on the aromatic ring, particularly at the ortho and para positions. This donation is a key feature of alkoxybenzene derivatives.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds. The most significant of these are the C(aryl)-O bond, the O-C(alkyl) bond, and the C-C bonds within the pentynyl chain. Computational conformational analysis, typically using methods like Density Functional Theory (DFT) or molecular mechanics, can be employed to map the potential energy surface and identify stable conformers (local minima) and the transition states that connect them.

For the C(aryl)-O-C(alkyl) linkage, the dihedral angle defines the orientation of the pentynyl chain relative to the plane of the benzene ring. A key conformation would involve the C-O-C plane being coplanar with the benzene ring, which maximizes the overlap between the oxygen lone pairs and the aromatic π-system. However, steric hindrance with the ortho hydrogens can lead to non-planar, or skewed, conformations being energetically favorable.

The pentynyl chain itself has multiple rotatable bonds, leading to a variety of possible extended or folded structures. Studies on similar flexible molecules, such as pent-1-en-4-yne, have shown that different conformers (e.g., cis and skew) can exist with relatively low energy barriers between them. nih.gov For this compound, the lowest energy conformer would likely adopt a staggered arrangement along the C-C bonds of the alkyl chain to minimize torsional strain, resulting in an extended, linear-like geometry for the chain.

The relative energies of these conformers determine their population at a given temperature. A hypothetical energy landscape might show several low-energy conformers separated by rotational barriers typically in the range of 2-10 kcal/mol.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | Extended alkyl chain, C-O-C plane slightly twisted from the benzene plane | 0.0 |

| B | Extended alkyl chain, C-O-C plane coplanar with the benzene plane | ~0.5 - 1.5 |

| C | Gauche interaction in the C-C-C-C backbone of the chain | ~1.0 - 2.5 |

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.netpatonlab.com For this compound, a relevant transformation for mechanistic study is the intramolecular cyclization, a common reaction for terminal alkynes, particularly when catalyzed by transition metals. For example, the molecule could undergo a 6-endo-dig cyclization to form a chromane (B1220400) derivative.

Transition State Analysis for Key Transformations

The key to understanding a reaction mechanism computationally is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate. For the intramolecular cyclization of this compound, a computational study would involve locating the transition state structure for the nucleophilic attack of the aromatic ring (or the ether oxygen) onto the alkyne, which is often activated by a metal catalyst.

Methods such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms are used to locate these saddle points on the potential energy surface. Once located, frequency calculations are performed to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The activation energy (ΔE‡) is then calculated as the energy difference between the transition state and the reactant complex. For concerted pericyclic reactions, the aromaticity of the transition state can also be analyzed to understand its influence on the reaction barrier. nih.gov

Energy Profiles of Catalytic Cycles Involving this compound

Many reactions involving alkynes are catalyzed by transition metals like gold, platinum, or tungsten. researchgate.net A complete computational study would map the entire catalytic cycle. This involves calculating the energies of all intermediates and transition states.

For a hypothetical gold-catalyzed cyclization of this compound, the cycle might proceed as follows:

Coordination: The gold(I) catalyst coordinates to the alkyne π-system, activating it towards nucleophilic attack.

Cyclization (Nucleophilic Attack): The electron-rich benzene ring attacks the activated alkyne. This is typically the rate-determining step, and its transition state (TS_cyclization) is of primary interest.

Protodeauration/Rearomatization: The resulting organogold intermediate is protonated, releasing the product and regenerating the active catalyst.

Each step has an associated energy change. Plotting these energies creates a reaction energy profile that provides a detailed picture of the reaction's feasibility and kinetics. Computational studies on the tungsten-catalyzed cycloisomerization of 4-pentyn-1-ol (B147250) have shown that the catalyst plays a crucial role in lowering the activation barrier by stabilizing key intermediates. researchgate.net A similar role would be expected for a catalyst in the cyclization of this compound.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational modes) for Mechanistic Support

Computational methods can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification and for supporting proposed reaction mechanisms. mdpi.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional). unn.edu.ng The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted shifts can help assign complex spectra and can distinguish between different isomers or conformers. For this compound, calculations would confirm the influence of the electron-donating ether group on the aromatic protons (increased shielding at ortho and para positions) and predict the characteristic shifts for the alkyne and alkyl protons. nih.govyoutube.com

IR Vibrational Modes: The calculation of vibrational frequencies through computational chemistry provides a theoretical infrared (IR) spectrum. By performing a frequency calculation on an optimized molecular geometry, one can obtain the frequencies and intensities of the fundamental vibrational modes. nih.govtue.nl These predicted frequencies are often systematically scaled to better match experimental data. For this compound, key predicted vibrations would include the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100-2150 cm⁻¹), the C(aryl)-O-C(alkyl) asymmetric stretch (~1250 cm⁻¹), and various C-H and C=C stretching modes of the benzene ring. purdue.edunih.govresearchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Data Type | Group | Predicted Value | Notes |

|---|---|---|---|

| ¹H NMR | C≡C-H | ~2.5 ppm | Terminal alkyne proton |

| ¹H NMR | Aromatic (ortho to -OR) | ~6.9 ppm | Shielded by oxygen's lone pairs |

| ¹³C NMR | C≡C-H | ~80 ppm | sp-hybridized carbon |

| IR Freq. | C≡C-H stretch | ~3310 cm⁻¹ | Strong, sharp absorption |

| IR Freq. | C≡C stretch | ~2120 cm⁻¹ | Weak to medium absorption |

| IR Freq. | C(aryl)-O stretch | ~1245 cm⁻¹ | Strong absorption |

Quantum Chemical Studies on Reactivity Descriptors

Quantum chemical calculations can provide a range of reactivity descriptors that help predict the chemical behavior of a molecule. These descriptors are derived from the electronic structure and are central to conceptual DFT. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs): The energies and shapes of the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy moiety, indicating that this part of the molecule is the most likely site for electrophilic attack. The LUMO may have significant contributions from the benzene ring's π* orbitals and potentially the alkyne's π* orbitals, suggesting these are sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. For this molecule, the MEP would show a negative potential around the oxygen atom and the π-cloud of the benzene ring, as well as the alkyne. This confirms these sites as nucleophilic centers.

Fukui Functions: These descriptors are used to predict the local reactivity of different atomic sites within a molecule. The Fukui function f⁻(r) indicates the propensity of a site to attack by an electrophile, while f⁺(r) indicates its susceptibility to nucleophilic attack. For this compound, calculations would likely show high values of f⁻ on the ortho and para carbons of the benzene ring, consistent with it being an activated system for electrophilic aromatic substitution.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation of Pent 4 Yn 1 Yloxy Benzene Transformations

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of (Pent-4-yn-1-yloxy)benzene transformations, providing exact mass measurements that facilitate the determination of elemental compositions for reactants, intermediates, and products. pnnl.gov Techniques such as electrospray ionization (ESI) are particularly effective for generating ions of polar molecules, which is relevant for many derivatives of this compound. pnnl.gov

By coupling HRMS with liquid chromatography (LC-HRMS), complex reaction mixtures can be separated, and each component can be analyzed with high mass accuracy. This allows for the unambiguous identification of compounds even in trace amounts. For instance, in a hypothetical reaction where this compound (C₁₁H₁₂O, exact mass: 160.0888) undergoes hydration, HRMS can distinguish the product, 1-(phenoxy)pentan-4-one (C₁₁H₁₄O₂, exact mass: 178.0994), from other potential side products with nominal mass overlap. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers is critical for this level of analysis. pnnl.gov Reaction monitoring is achieved by taking aliquots from the reaction at various time points and analyzing them by HRMS to track the disappearance of the starting material and the formation of products, thus providing kinetic insights.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Adduct Ion [M+H]⁺ |

|---|---|---|---|

| This compound | C₁₁H₁₂O | 160.08882 | 161.09663 |

| 1-(Phenoxy)pentan-4-one | C₁₁H₁₄O₂ | 178.09938 | 179.10719 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a cornerstone technique for elucidating the mechanisms of reactions involving this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular structure and electronic environment of atoms within the molecule.

In the ¹H NMR spectrum of this compound, characteristic signals include the terminal alkyne proton (≡C-H), the methylene (B1212753) protons adjacent to the ether oxygen and the alkyne, and the aromatic protons of the benzene (B151609) ring. Chemical shift changes of these protons during a reaction provide direct evidence of chemical transformation. For example, the disappearance of the alkyne proton signal at ~2.0-2.5 ppm would indicate a reaction at the terminal alkyne. Similarly, ¹³C NMR spectra show distinct signals for the acetylenic carbons (~68 and 84 ppm), which are highly sensitive to their chemical environment. chemicalbook.com In situ NMR monitoring, where spectra are recorded directly from the reaction mixture over time, allows for the detection of transient intermediates and provides quantitative kinetic data. nih.goved.ac.uk

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguous structure assignment. sdsu.edumdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds. princeton.eduyoutube.com It is used to trace the connectivity of the pentynyl chain and identify adjacent protons within the benzene ring.